molecular formula C17H19NO4S2 B2648356 2-(Benzylthio)-1-(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)ethanone CAS No. 1797317-22-6

2-(Benzylthio)-1-(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)ethanone

Cat. No. B2648356
CAS RN: 1797317-22-6
M. Wt: 365.46
InChI Key: PIJUTZMIOZYRIP-UHFFFAOYSA-N
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Description

2-(Benzylthio)-1-(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)ethanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Synthesis and Bacterial Activity

A key step in the synthesis of monobactam analogues involves the conversion of (4S)-4-methoxycarbonylmethyl-2-azetidinone into monobactams with a methoxyethyl group at the C-4 position of the β-lactam ring. These derivatives exhibit significant activity against a variety of gram-negative bacteria, excluding Pseudomonas aeruginosa. The 4-methoxyethyl derivatives also demonstrate exceptional stability to β-lactamases (Yamashita Haruo et al., 1988).

Transformation into Oxazinone and Pyrimidinone

Research into the conversion of 2(3H)-furanone into oxazinone and pyrimidinone derivatives is noteworthy. This transformation is achieved through thermolysis in dry benzene and/or base-catalyzed decomposition, providing a method for the synthesis of these heterocycles from furanone derivatives (A. Hashem et al., 2017).

Phosphine-Catalyzed Synthesis

A phosphine-catalyzed method for synthesizing benzo[b]azepin-3-ones demonstrates an innovative approach to constructing these compounds in good to excellent yields under mild conditions. This technique highlights the utility of phosphine catalysis in generating complex structures from simpler molecules (Kui Zhang et al., 2019).

DNA Topoisomerase Inhibition

Studies on new benzofurans isolated from Gastrodia elata reveal that these compounds exhibit potent inhibitory activity against DNA topoisomerases I and II, indicating potential applications in the development of therapeutic agents targeting these enzymes (Yeun-Kyung Lee et al., 2007).

Synthesis of 3-Methylthio-Substituted Furans

A novel approach for synthesizing 3-methylthio-substituted furans, pyrroles, and thiophenes from readily available starting materials provides a versatile pathway for generating these sulfur-containing heterocycles. This method involves a domino process that facilitates the efficient synthesis of these compounds (Guodong Yin et al., 2008).

properties

IUPAC Name

2-benzylsulfanyl-1-[3-(furan-2-ylmethylsulfonyl)azetidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO4S2/c19-17(12-23-11-14-5-2-1-3-6-14)18-9-16(10-18)24(20,21)13-15-7-4-8-22-15/h1-8,16H,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIJUTZMIOZYRIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CSCC2=CC=CC=C2)S(=O)(=O)CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Benzylthio)-1-(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)ethanone

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